Colistin sodium methanesulfonate
Overview
Description
Monensin sodium is a polyether antibiotic derived from the bacterium Streptomyces cinnamonensis. It is widely used in veterinary medicine and animal husbandry, particularly in ruminant feed, to improve feed efficiency and control coccidiosis, a parasitic disease. Monensin sodium functions as an ionophore, facilitating the transport of monovalent cations across cell membranes, which disrupts ion gradients and affects cellular processes .
Biochemical Analysis
Biochemical Properties
Colistimethate is a surface-active agent that penetrates into and disrupts the bacterial cell membrane . It is polycationic and has both hydrophobic and lipophilic moieties . It interacts with the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal .
Cellular Effects
Colistimethate has been shown to have bactericidal activity against aerobic gram-negative microorganisms . It is particularly indicated when the infection is caused by sensitive strains of Pseudomonas aeruginosa . It binds to lipids on the cell cytoplasmic membrane of Gram-negative bacteria and disrupts the cell wall integrity
Preparation Methods
Synthetic Routes and Reaction Conditions: Monensin sodium is typically synthesized through fermentation processes involving Streptomyces cinnamonensis. The fermentation broth is extracted with organic solvents, and the compound is purified through crystallization and chromatography techniques .
Industrial Production Methods: Industrial production of monensin sodium involves large-scale fermentation in bioreactors, followed by extraction and purification. The process is optimized for high yield and purity, ensuring the compound meets the required standards for veterinary use .
Chemical Reactions Analysis
Types of Reactions: Monensin sodium undergoes various chemical reactions, including:
Oxidation: Monensin sodium can be oxidized to form monensin acid.
Reduction: Reduction reactions can modify the polyether structure, affecting its ionophoric properties.
Substitution: Substitution reactions can introduce different functional groups, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under controlled conditions.
Major Products:
Oxidation: Monensin acid.
Reduction: Reduced derivatives of monensin.
Substitution: Functionalized monensin derivatives with altered biological properties.
Scientific Research Applications
Monensin sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ion transport mechanisms and ionophore activity.
Biology: Investigated for its effects on cellular ion gradients and membrane potential.
Medicine: Explored for its potential anticancer properties and its role in modulating immune responses.
Industry: Utilized in animal feed to improve growth rates and feed efficiency in livestock
Mechanism of Action
Monensin sodium acts as an ionophore, facilitating the transport of monovalent cations such as sodium and potassium across cell membranes. This disrupts ion gradients, leading to altered cellular processes and, ultimately, cell death in susceptible organisms. The compound’s ability to transport ions is due to its polyether structure, which forms stable complexes with cations .
Comparison with Similar Compounds
Monensin sodium is unique among ionophores due to its specific structure and ion transport capabilities. Similar compounds include:
Salinomycin: Another polyether antibiotic with similar ionophoric properties but different structural features.
Nigericin: An ionophore that also transports monovalent cations but has a distinct mechanism of action.
Lasalocid: A polyether antibiotic with broader ion selectivity compared to monensin.
Monensin sodium stands out for its specific use in veterinary medicine and its well-documented effects on ion transport and cellular processes .
Properties
Key on ui mechanism of action |
Colistimethate is a surface active agent which penetrates into and disrupts the bacterial cell membrane. Colistimethate is polycationic and has both hydrophobic and lipophilic moieties. It interacts with the bacterial cytoplasmic membrane, changing its permeability. This effect is bactericidal. There is also evidence that polymyxins enter the cell and precipitate cytoplasmic components, primarily ribosomes. |
---|---|
CAS No. |
8068-28-8 |
Molecular Formula |
C58H105N16Na5O28S5 |
Molecular Weight |
1749.8 g/mol |
IUPAC Name |
pentasodium;[2-[17-(1-hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate |
InChI |
InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5 |
InChI Key |
IQWHCHZFYPIVRV-UHFFFAOYSA-I |
SMILES |
CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
12705-41-8 |
physical_description |
Solid |
Related CAS |
12705-41-8 (Parent) |
solubility |
Appreciable |
Synonyms |
Colistinmethanesulfonic Acid; Colimycin M; Colimycin Sodium Methanesulfonate; Colistimethate; Colistin Sodium Methanesulfonate; Colistin Sulfomethate; Colistin Sulfomethate Sodium; Colistin, Methyl Sulfate Sodium Salt; Colistinat; Coly-Mycin Injectab |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sodium colistin methanesulfonate acts as a prodrug, converting to colistin in the body. Colistin, a cyclic polypeptide antibiotic, targets the bacterial cell membrane. Its amphipathic nature allows it to interact with the lipopolysaccharides and phospholipids within the membrane, disrupting its integrity and ultimately leading to bacterial cell death. [, ]
A: Sodium colistin methanesulfonate is a complex mixture of partially sulfomethylated derivatives of colistin. This makes defining a single molecular formula and weight challenging. Research often focuses on characterizing the composition of the mixture rather than a single entity. []
A: Sodium colistin methanesulfonate undergoes spontaneous hydrolysis in water-containing solutions, forming a mixture of partially sulfomethylated derivatives and colistin. [] The rate of hydrolysis can be influenced by factors such as pH and temperature.
ANone: Sodium colistin methanesulfonate is primarily known for its antimicrobial activity. There is limited research exploring its catalytic properties outside of its biological target.
ANone: While computational studies on colistin exist, research specifically using computational models for sodium colistin methanesulfonate is limited due to the complex nature of its structure and behavior in solution.
A: Research on colistin derivatives suggests that modifications to its structure, such as changes to the fatty acyl chain or the cyclic peptide portion, can impact its antibacterial activity, potency, and selectivity. []
A: One approach to enhance the delivery of colistin involves developing dextrin-colistin conjugates. These conjugates have shown promising results in preclinical studies, exhibiting improved pharmacokinetics, reduced toxicity, and targeted delivery compared to colistin sulfate. []
ANone: As with all pharmaceuticals, strict adherence to Safety, Health, and Environment (SHE) regulations is crucial when handling sodium colistin methanesulfonate. This includes appropriate personal protective equipment, waste disposal procedures, and adherence to guidelines for handling potent pharmaceuticals.
A: Sodium colistin methanesulfonate exhibits limited gastrointestinal absorption and is primarily administered intravenously. It undergoes hydrolysis to form colistin, which distributes to various tissues. Colistin is primarily excreted by the kidneys. [, ]
A: Sodium colistin methanesulfonate has shown efficacy against a range of multidrug-resistant Gram-negative bacteria, including strains of Pseudomonas, Escherichia coli, Klebsiella, and Acinetobacter baumanni. [, , ]
A: Yes, resistance to colistin is an emerging concern. Some mechanisms include modifications to the bacterial lipopolysaccharide structure, reducing its affinity for colistin. []
A: Renal toxicity is a known potential adverse effect of sodium colistin methanesulfonate treatment, as it is primarily excreted through the kidneys. [] Careful monitoring of renal function is necessary during treatment.
A: Research is ongoing to improve colistin delivery to specific targets, such as the central nervous system for treating meningitis. This includes investigating intrathecal or intraventricular administration routes. []
ANone: While research on colistin biomarkers is ongoing, currently, there are no widely established biomarkers used in clinical practice to predict efficacy or monitor treatment response.
A: Various analytical techniques are used to characterize the complex mixture of CMS, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.